

# ONO-TR-772: A Technical Guide to its Modulation of Neuronal Excitability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ONO-TR-772**

Cat. No.: **B15587138**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**ONO-TR-772**, also known as VU6018042, is a potent and selective inhibitor of the TWIK-related potassium (TREK) channel subfamily, specifically targeting TREK-1 and TREK-2 channels.<sup>[1][2]</sup> These two-pore domain potassium (K2P) channels are critical regulators of neuronal excitability, contributing to the resting membrane potential and cellular response to various stimuli. By inhibiting these channels, **ONO-TR-772** effectively increases neuronal excitability, a mechanism with significant therapeutic potential for cognitive disorders. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and signaling pathways associated with **ONO-TR-772**'s effect on neuronal excitability.

## Core Mechanism of Action

**ONO-TR-772** is a potent dual inhibitor of TREK-1 and TREK-2 channels.<sup>[1]</sup> These channels are members of the K2P family of potassium channels that are typically open at rest, contributing to the establishment of the negative resting membrane potential in neurons.<sup>[3]</sup> By blocking the outward flow of potassium ions through TREK-1 and TREK-2 channels, **ONO-TR-772** leads to membrane depolarization, bringing the neuron closer to its firing threshold and thereby increasing its excitability. Studies on TREK-1 knockout mice have demonstrated that the absence of this channel leads to increased neuronal excitability.<sup>[3]</sup> Furthermore,

pharmacological blockade of TREK-1 channels has been shown to increase the firing rate of serotonergic neurons.[4][5]

## Quantitative Data Summary

The following tables summarize the key quantitative data for **ONO-TR-772**, demonstrating its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency of **ONO-TR-772**[1]

| Target | Species | Assay              | IC50 (nM) |
|--------|---------|--------------------|-----------|
| TREK-1 | Human   | Manual Patch Clamp | 15        |
| TREK-1 | Mouse   | Manual Patch Clamp | 67        |

Table 2: In Vitro Selectivity of **ONO-TR-772**[1]

| Channel                                         | Selectivity Fold (vs. hTREK-1) |
|-------------------------------------------------|--------------------------------|
| TREK-2                                          | Equipotent                     |
| TASK-1, TASK-2, TASK-3, TRESK, TWIK-2,<br>TRAAK | >67                            |

Table 3: In Vivo Efficacy of **ONO-TR-772**[1]

| Animal Model   | Paradigm                                     | Route of Administration | Minimum Effective Dose (MED) |
|----------------|----------------------------------------------|-------------------------|------------------------------|
| Male CD-1 Mice | MK-801 Challenge<br>Novel Object Recognition | Intraperitoneal (IP)    | 10 mg/kg                     |

## Experimental Protocols

### Manual Patch Clamp Electrophysiology

Objective: To determine the inhibitory potency (IC50) of **ONO-TR-772** on human and mouse TREK-1 channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human or mouse TREK-1 channels.

Protocol:

- Cell Culture: HEK293 cells expressing the target channel are cultured under standard conditions.
- Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution. A typical intracellular solution contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl<sub>2</sub>, adjusted to pH 7.3 with KOH.
- Recording: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
- Data Acquisition: Cells are held at a holding potential of -80 mV. TREK-1 currents are elicited by a series of voltage steps.
- Drug Application: **ONO-TR-772** is dissolved in DMSO and diluted to the final desired concentrations in the extracellular solution. The solution is perfused onto the cells.
- Data Analysis: The inhibition of the TREK-1 current by **ONO-TR-772** is measured, and the IC50 value is calculated by fitting the concentration-response data to a Hill equation.

## Thallium Flux Assay

Objective: High-throughput screening to identify and characterize inhibitors of TREK-1 channels.

Principle: This assay uses the flux of thallium ions (Tl<sup>+</sup>) through open potassium channels as a surrogate for potassium ion flux. Tl<sup>+</sup> entering the cell binds to a fluorescent dye, leading to an increase in fluorescence intensity.

Protocol:

- Cell Plating: Cells stably expressing the TREK-1 channel are plated in 384-well microplates. [\[6\]](#)
- Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a physiological buffer. [\[7\]](#)[\[8\]](#)
- Compound Incubation: **ONO-TR-772** or other test compounds are added to the wells and incubated for a specific period.
- Thallium Stimulation: A stimulus buffer containing thallium sulfate is added to the wells to initiate  $Tl^+$  influx through the open TREK-1 channels.
- Fluorescence Reading: The fluorescence intensity is measured over time using a plate reader.
- Data Analysis: The rate of fluorescence increase is proportional to the  $Tl^+$  influx and thus to the TREK-1 channel activity. The inhibitory effect of **ONO-TR-772** is determined by the reduction in the rate of fluorescence increase.

## MK-801 Challenge Novel Object Recognition (NOR) Task

Objective: To assess the pro-cognitive effects of **ONO-TR-772** in a mouse model of cognitive impairment.

Animal Model: Male CD-1 mice. [\[1\]](#)

Protocol:

- Habituation: Mice are habituated to the testing arena for a set period over several days.
- Drug Administration: **ONO-TR-772** is administered via intraperitoneal (IP) injection at doses of 3, 10, and 30 mg/kg, 3.5 hours prior to the administration of MK-801. [\[1\]](#)
- Induction of Cognitive Deficit: The NMDA receptor antagonist MK-801 (0.2 mg/kg) is administered to induce a cognitive deficit. [\[9\]](#)
- Training (Familiarization) Phase: 30 minutes after MK-801 administration, mice are placed in the arena with two identical objects and allowed to explore for a set time.

- Testing Phase: After a retention interval (e.g., 90 minutes), one of the familiar objects is replaced with a novel object.<sup>[1]</sup> The mice are returned to the arena, and their exploration of both objects is recorded.
- Data Analysis: The discrimination index (DI), calculated as (time exploring novel object - time exploring familiar object) / (total exploration time), is used to quantify recognition memory. A higher DI indicates better memory performance.

## Visualizations



[Click to download full resolution via product page](#)

Caption: **ONO-TR-772** Signaling Pathway.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. Discovery of ONO-TR-772 (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - [PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 3. TREK-1 null impairs neuronal excitability, synaptic plasticity, and cognitive function - [PMC](https://PMC.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 4. TREK1 channel blockade induces an antidepressant-like response synergizing with 5-HT1A receptor signaling - [PubMed](https://PubMed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 5. [researchgate.net](https://researchgate.net) [researchgate.net]
- 6. Development and Validation of Fluorescence-Based and Automated Patch Clamp-Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - [PMC](https://PMC.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 7. [youtube.com](https://youtube.com) [youtube.com]
- 8. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [[metrionbiosciences.com](https://metrionbiosciences.com)]
- 9. [acad.carleton.edu](https://acad.carleton.edu) [acad.carleton.edu]
- To cite this document: BenchChem. [ONO-TR-772: A Technical Guide to its Modulation of Neuronal Excitability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15587138#ono-tr-772-s-effect-on-neuronal-excitability>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)